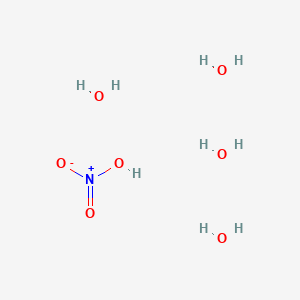
Nitric acid tetrahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nitric acid tetrahydrate is a chemical compound consisting of one molecule of nitric acid and four molecules of water. It is a crystalline solid that is highly soluble in water. This compound is known for its strong oxidizing properties and is used in various industrial and laboratory applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Nitric acid tetrahydrate can be synthesized by carefully controlling the hydration of nitric acid. One common method involves the slow addition of concentrated nitric acid to water under controlled temperature conditions to prevent excessive heat generation. The resulting solution is then cooled to form crystalline this compound.
Industrial Production Methods: In industrial settings, this compound is typically produced by the catalytic oxidation of ammonia, known as the Ostwald process. This process involves the oxidation of ammonia to nitric oxide, which is then further oxidized to nitrogen dioxide. The nitrogen dioxide is absorbed in water to form nitric acid, which can then be hydrated to produce this compound.
Types of Reactions:
Oxidation: this compound is a strong oxidizing agent and can oxidize various metals and non-metals. For example, it can oxidize copper to copper(II) nitrate.
Reduction: It can be reduced to nitrogen oxides, such as nitrogen dioxide, under certain conditions.
Substitution: this compound can participate in nitration reactions, where it introduces a nitro group into organic molecules.
Common Reagents and Conditions:
Oxidation Reactions: Typically involve metals like copper or zinc and are carried out at room temperature.
Reduction Reactions: Often require reducing agents like hydrogen gas or metals such as iron.
Nitration Reactions: Usually involve organic compounds like benzene and are conducted in the presence of sulfuric acid as a catalyst.
Major Products Formed:
Oxidation: Metal nitrates (e.g., copper(II) nitrate).
Reduction: Nitrogen oxides (e.g., nitrogen dioxide).
Nitration: Nitro compounds (e.g., nitrobenzene).
Scientific Research Applications
Nitric acid tetrahydrate is used in various scientific research applications, including:
Chemistry: As a reagent for nitration reactions and in the synthesis of various organic and inorganic compounds.
Biology: In the preparation of samples for electron microscopy.
Medicine: In the production of pharmaceuticals and as a disinfectant.
Industry: In the manufacture of fertilizers, explosives, and dyes.
Mechanism of Action
The mechanism by which nitric acid tetrahydrate exerts its effects is primarily through its strong oxidizing properties It can donate oxygen atoms to other substances, thereby oxidizing them This property makes it useful in various chemical reactions, including the oxidation of metals and the nitration of organic compounds
Comparison with Similar Compounds
Sulfuric acid tetrahydrate: Another strong acid with similar oxidizing properties.
Phosphoric acid tetrahydrate: Used in similar applications but is less oxidizing.
Hydrochloric acid tetrahydrate: A strong acid but lacks the oxidizing properties of nitric acid tetrahydrate.
Uniqueness: this compound is unique due to its strong oxidizing properties, which make it highly effective in various chemical reactions, particularly in the oxidation of metals and the nitration of organic compounds. Its ability to form stable hydrates also distinguishes it from other strong acids.
Properties
CAS No. |
372966-98-8 |
|---|---|
Molecular Formula |
H9NO7 |
Molecular Weight |
135.07 g/mol |
IUPAC Name |
nitric acid;tetrahydrate |
InChI |
InChI=1S/HNO3.4H2O/c2-1(3)4;;;;/h(H,2,3,4);4*1H2 |
InChI Key |
DOEGOCZXAAGGFN-UHFFFAOYSA-N |
Canonical SMILES |
[N+](=O)(O)[O-].O.O.O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


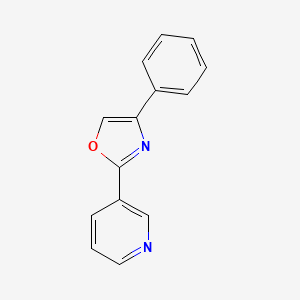
![{[(2-{[(2S)-4-Carboxylato-1-methoxy-1-oxobutan-2-yl]amino}-2-oxoethyl)sulfanyl]carbonyl}benzene](/img/structure/B14250951.png)
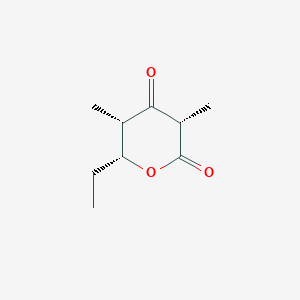
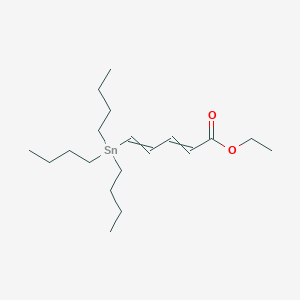
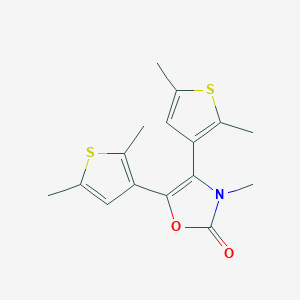
![N-[2-(dimethylamino)ethyl]-2-sulfanylacetamide](/img/structure/B14250969.png)
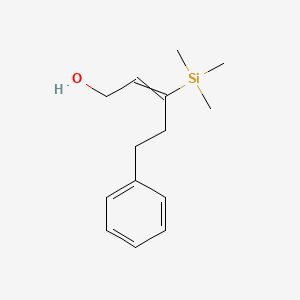
![N-[3-(3-chlorophenoxy)-4-pyridinyl]trifluoromethanesulfonamide](/img/structure/B14250978.png)
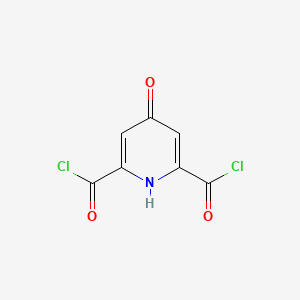
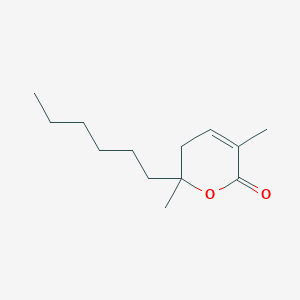

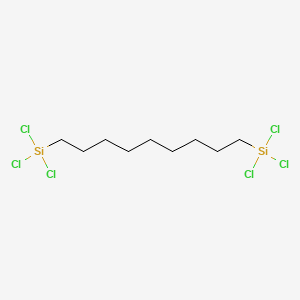
![N-(4-Acetylphenyl)-4-[(E)-benzylideneamino]benzene-1-sulfonamide](/img/structure/B14250996.png)

